Product packaging for Phylpa 18(Cat. No.:CAS No. 154482-94-7)

Phylpa 18

Cat. No.: B114829
CAS No.: 154482-94-7
M. Wt: 441.5 g/mol
InChI Key: JGABFIJEYQRXMR-UHFFFAOYSA-N
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Description

Phylpa 18 is a unique, naturally occurring lysophosphatidic acid isolated from the slime mold Physarum polycephalum . It is characterized by a cyclopropane-containing octadecanoic acid at the sn-1 position and a cyclic phosphate ring between the sn-2 and sn-3 positions of the glycerol backbone . This cyclic phosphate structure is essential for its distinct biological activities, which often oppose those of its linear counterpart, lysophosphatidic acid (LPA) . This compound serves as a valuable research tool in biochemical studies, with its main applications centered on investigating the regulation of cell proliferation and cancer metastasis. This compound exhibits a marked reversible inhibitory activity on eukaryotic DNA polymerase α and demonstrates potent anti-proliferative effects, arresting human fibroblast cells in the G1 or G2 phase of the cell cycle . In sharp contrast to LPA, which is a known inducer of tumor cell invasion, this compound and its stabilized analogs inhibit cancer cell invasion and metastasis both in vitro and in vivo . The proposed mechanisms for these actions include the elevation of intracellular cyclic AMP (cAMP) levels and the inhibition of the small GTPase RhoA, a key regulator of cell motility . Researchers also utilize this compound to study neurotrophic effects, as it promotes the differentiation and survival of cultured embryonic hippocampal neurons . Additionally, it has been shown to inhibit LPA-induced platelet aggregation and induce actin stress fiber formation . Despite activating certain LPA G-protein coupled receptors (GPCRs), this compound elicits cellular responses that are remarkably different, providing a unique means to probe complex lipid signaling pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39NaO6P+ B114829 Phylpa 18 CAS No. 154482-94-7

Properties

CAS No.

154482-94-7

Molecular Formula

C21H39NaO6P+

Molecular Weight

441.5 g/mol

IUPAC Name

sodium;(2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl) 10-(2-hexylcyclopropyl)decanoate

InChI

InChI=1S/C21H39O6P.Na/c1-2-3-4-10-13-18-16-19(18)14-11-8-6-5-7-9-12-15-20(22)26-21-17-25-28(23,24)27-21;/h18-19,21H,2-17H2,1H3,(H,23,24);/q;+1

InChI Key

JGABFIJEYQRXMR-UHFFFAOYSA-N

SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+]

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)OC2COP(=O)(O2)O.[Na+]

Synonyms

PHYLPA 18
PHYLPA-18

Origin of Product

United States

Scientific Research Applications

Anti-Cancer Applications

Phylpa 18 exhibits significant anti-cancer properties, particularly in inhibiting tumor cell proliferation and metastasis.

Case Studies

  • In one study, the administration of cPA (which includes derivatives like this compound) demonstrated a marked reduction in tumor cell invasion and migration in vitro, suggesting its potential utility in cancer therapy .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly against ischemic injury.

Case Studies

  • In vitro experiments showed that cPA treatment significantly decreased hypoxia-induced neuronal apoptosis, demonstrating its potential as a therapeutic agent for neurodegenerative diseases .

Cardiovascular Applications

The effects of this compound on cardiovascular functions have also been studied.

Comparative Analysis Table

Application AreaMechanism of ActionKey Findings
Anti-CancerInhibits DNA polymerase α; reduces cell proliferationReduces metastasis by up to 90% in mouse models
NeuroprotectionModulates apoptotic pathways; promotes neuronal survivalProtects against ischemic damage; reduces apoptosis
Cardiovascular EffectsEnhances respiratory function without hypertensionDoes not affect systemic blood pressure significantly

Chemical Reactions Analysis

Hydrolysis to Lysophosphatidic Acid (LPA)

CPA undergoes enzymatic or non-enzymatic hydrolysis, opening the cyclic phosphate ring to form LPA:

CPA 18 1 +H2OLPA 18 1 +H3PO4\text{CPA 18 1 }+\text{H}_2\text{O}\rightarrow \text{LPA 18 1 }+\text{H}_3\text{PO}_4

  • Phosphodiesterases and phospholipases accelerate hydrolysis, reducing CPA’s stability in biological systems .

Carba Derivatives (CCPA)

Metabolic stabilization via substitution of the phosphate oxygen with a methylene group prevents hydrolysis:

CPA 18 1 Carba modification2CCPA 18 1 or 3CCPA 18 1 \text{CPA 18 1 }\xrightarrow{\text{Carba modification}}\text{2CCPA 18 1 or 3CCPA 18 1 }

  • 2CCPA 18:1 inhibits autotaxin (ATX) with IC50_{50} = 140 nM, compared to LPA’s IC50_{50} > 10 μM .

Receptor-Mediated Interactions

PHYLPA 18 activates lysophosphatidic acid (LPA) receptors (LPA15_{1-5}) but elicits distinct downstream effects compared to LPA :

ReceptorCPA (18:1) EfficacyKey Signaling PathwayBiological Outcome
LPA1_1Partial agonist (EC50_{50} ≈ 1 μM)RhoA/ROCKStress fiber formation
LPA5_5Full agonist (EC50_{50} ≈ 0.2 μM)cAMP elevationAnti-proliferative effects

Notable Contrasts with LPA:

  • CPA elevates cAMP via LPA5_5, opposing LPA’s Gi-mediated cAMP suppression 11.

  • CPA inhibits Cdc25 phosphatase, arresting cell cycle progression .

Autotaxin (ATX) Inhibition

CPA derivatives block ATX’s lysoPLD activity, reducing LPA production:

ATX+LPC 18 1 2CCPA 18 1 No LPA+CPA 18 1 \text{ATX}+\text{LPC 18 1 }\xrightarrow{\text{2CCPA 18 1 }}\text{No LPA}+\text{CPA 18 1 }

  • 2CCPA 18:1 reduces B16 melanoma metastasis by 57% in vivo at 0.25 mg/kg .

RhoA Pathway Suppression

CPA inhibits LPA-induced RhoA activation, critical for tumor cell invasion:

LPA 18 1 +CPA 18 1 RhoA inactivationReduced cell migration\text{LPA 18 1 }+\text{CPA 18 1 }\rightarrow \text{RhoA inactivation}\rightarrow \text{Reduced cell migration}

Key Research Findings

  • Anti-Metastatic Activity : CPA 18:1 (0.4 mg/kg) suppresses pulmonary metastasis by 90% in murine models .

  • Neurotrophic Effects : CPA 18:1 promotes neurite outgrowth in hippocampal neurons at nM concentrations .

  • Thermodynamic Stability : CPA 18:1 has a half-life >24 hrs in serum, vs. LPA’s <1 hr .

Comparison with Similar Compounds

Structural Comparison
Compound Acyl Chain Phosphate Group Source
Phylpa 18 Cyclopropane-C16:0 Cyclic (sn-2/3) Physarum polycephalum
LPA (18:1) Oleoyl (C18:1) Linear (sn-3) Ubiquitous in serum
1-Oleoyl-CPA Oleoyl (C18:1) Cyclic (sn-2/3) Synthetic/biological
Carba-CPA Variable (C16–C18) Cyclic with carbamate group Synthetic derivatives

Key Structural Notes:

  • The cyclopropane ring in this compound enhances metabolic stability compared to unsaturated acyl chains in LPAs .
  • Cyclic phosphates in CPAs confer resistance to lipid phosphate phosphatases, prolonging bioactivity .
Functional Comparison
Activity This compound LPA (18:1) 1-Oleoyl-CPA Carba-CPA Derivatives
DNA Polymerase Inhibition Strong inhibition of Pol-α No effect Moderate inhibition Not studied
Cell Proliferation Anti-proliferative (G1 arrest) Pro-proliferative Anti-proliferative (weak) Potent anti-migratory
Receptor Activation LPA1/3 (partial agonist) LPA1–6 (full agonist) LPA1/3 (partial agonist) LPA1 antagonism
Metastasis Suppression Yes (via Rho/ROCK inhibition) Promotes metastasis Limited data Yes (enhanced potency)
Neurotrophic Effects Induces neurite outgrowth No effect Mimics this compound Not reported

Mechanistic Insights :

  • Opposing Roles in Cancer : While LPAs promote tumor growth and metastasis via ERK/AKT pathways, this compound and synthetic CPAs inhibit these processes by blocking Rho GTPase signaling .
  • Receptor Selectivity : this compound’s partial agonism at LPA1/3 receptors may explain its anti-proliferative effects, contrasting with LPA’s full activation of pro-growth pathways .

Preparation Methods

Esterification of Fatty Acids with R-(–)-Solketal

Cyclophosphorylation: Microwave-Assisted Synthesis

Reaction with Bis(dimethylamino)phosphorodiamidate (BDMDAP)

Cyclophosphorylation of lipid diols (5e ) with BDMDAP (6 ) under microwave irradiation forms the cyclic phosphate ring. Traditional heating methods in polar solvents (e.g., N-methylmorpholine, NMP) resulted in <10% conversion due to poor solubility of long-chain substrates. Microwave irradiation at 100°C for 20 minutes in NMP achieves quantitative conversion.

Optimized Conditions :

  • Reagent Ratio : BDMDAP (2 equiv.) to lipid diol.

  • Solvent : NMP ensures homogeneity.

  • Temperature : 100°C under microwave (Biotage Initiator Classic).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic phosphorus center of BDMDAP, followed by cyclization. 31P^{31}\text{P} NMR tracking reveals complete consumption of BDMDAP (δ = 12.5 ppm) and emergence of cPA 18:1 (δ = -0.5 ppm).

Purification Strategies for Long-Chain cPAs

Aggregation-Based Extraction

Long-chain cPAs (e.g., cPA 18:1) exhibit surfactant-like behavior, forming aggregates above critical aggregate concentrations (CAC). Purification leverages this property:

  • Aggregate Formation : cPA 18:1 in water (≥20 mM) forms insoluble aggregates.

  • n-Butanol Extraction : Aggregates partition into the organic phase, removing polar impurities.

  • Reverse Extraction : Diluting below CAC (<20 mM) returns cPA 18:1 to the aqueous phase.

Table 1. Purification Efficiency of cPA 18:1

StepPurity (%)Yield (%)
Initial Extraction7590
Reverse Extraction9885

Synthesis of Thio-ccPA 18:1: A Stabilized Analog

Phosphonothioate Modification

Thio-ccPA 18:1, a hydrolysis-resistant analog, is synthesized by replacing the phosphate oxygen with sulfur. The process involves:

  • Thiophosphorylation : Reaction of lipid diol with thiophosphoryl chloride (PSCl3_3) in anhydrous THF.

  • Oxidation : Controlled H2_2O2_2 treatment forms the cyclic phosphonothioate.

Table 2. Comparative Stability of cPA 18:1 vs. Thio-ccPA 18:1

ConditioncPA 18:1 Hydrolysis (%)Thio-ccPA 18:1 Hydrolysis (%)
pH 4.0, 24 hours9812
pH 7.4, 24 hours758
pH 9.0, 24 hours10015

Data sourced from stability studies in 0.2 M buffer solutions.

Analytical Characterization

Structural Validation

  • Mass Spectrometry : HRMS (ESI-TOF) confirms cPA 18:1 ([M-H]^- = 451.24 m/z).

  • NMR Spectroscopy : 1H^{1}\text{H} NMR (CDCl3_3): δ 5.35 (m, 2H, CH=CH), 4.20–4.05 (m, 4H, glycerol backbone).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H2_2O + 0.1% formic acid) shows ≥98% purity post-purification.

Challenges and Optimization

Solvent Compatibility Issues

Early attempts using THF/DMF mixtures failed due to poor solubility of BDMDAP and fatty acid derivatives. Switching to NMP under microwave conditions resolved this.

Hydrolytic Instability

cPA 18:1 undergoes rapid hydrolysis at physiological pH (t1/2_{1/2} = 2 hours at pH 7.4). Thio-ccPA 18:1 extends stability (t1/2_{1/2} > 48 hours) .

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